(1-Methanesulfonylcyclopentyl)methanamine hydrochloride

描述

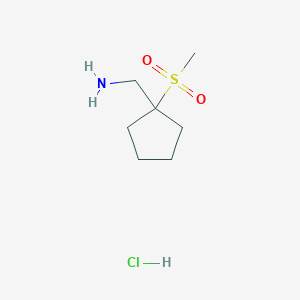

(1-Methanesulfonylcyclopentyl)methanamine hydrochloride is a bicyclic amine derivative featuring a cyclopentane ring substituted with a methanesulfonyl group (–SO₂CH₃) at the 1-position and a methanamine (–CH₂NH₂) group, with the latter protonated as a hydrochloride salt. This compound combines the steric and electronic effects of the sulfonyl group with the basicity of the amine, making it relevant in pharmaceutical and agrochemical research.

属性

IUPAC Name |

(1-methylsulfonylcyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7(6-8)4-2-3-5-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFAKONRKGTTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803567-26-1 | |

| Record name | (1-methanesulfonylcyclopentyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sulfonylation Reaction

The core sulfonylation step involves the reaction of methane sulfonyl chloride with an amine precursor. According to patent literature, methane sulfonyl chloride reacts with primary or secondary amines in anhydrous nitroalkane solvents (e.g., nitromethane, nitropropane) under controlled temperatures (15–25 °C during addition, warming to ~50 °C post-reaction) to form sulfonamide derivatives with high yield (up to 96%).

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Reagents | Methane sulfonyl chloride + amine | Formation of sulfonamide |

| Solvent | Anhydrous nitroalkane (e.g., nitropropane) | Good solubility, reaction medium |

| Temperature | 15–25 °C during addition; 50 °C warming | Optimizes reaction rate and purity |

| Reaction time | 1.5–2 hours addition; additional warming | Complete conversion |

| Yield | Up to 96% | High product purity |

The sulfonylation is typically followed by filtration to separate the amine hydrochloride salt byproduct and extraction to isolate the sulfonamide product.

Notes on Solvent and Temperature

- Nitroalkanes serve as excellent solvents due to their polarity and ability to dissolve both reactants and products.

- Maintaining anhydrous conditions prevents hydrolysis of sulfonyl chloride.

- Controlled temperature prevents side reactions and decomposition.

Introduction of the Methanamine Group

The methanamine moiety can be introduced via nucleophilic substitution or reductive amination on a suitable cyclopentyl intermediate bearing a leaving group or activated position.

For example, starting from a cyclopentyl derivative with a suitable electrophilic site (e.g., halide or sulfonate ester), reaction with ammonia or a primary amine under controlled conditions yields the corresponding methanamine derivative. The final product is then converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl solution.

| Step | Description | Conditions |

|---|---|---|

| Amination | Nucleophilic substitution or reductive amination | Ammonia or primary amine, solvent (e.g., ethanol, DMF), mild heating |

| Salt formation | Treatment with HCl | Gas or aqueous solution, room temperature |

Purification and Isolation

After synthesis, the crude product is typically purified by:

- Extraction with organic solvents (e.g., ethyl acetate).

- Washing with acidic and basic aqueous solutions to remove impurities.

- Drying over anhydrous salts (e.g., Na2SO4).

- Concentration under reduced pressure.

- Crystallization or recrystallization of the hydrochloride salt to enhance purity.

Example Synthetic Procedure (Adapted)

A representative preparation might proceed as follows:

Sulfonylation: Methane sulfonyl chloride is added dropwise to a stirred solution of cyclopentylamine in anhydrous nitropropane at 15–25 °C. After complete addition, the mixture is warmed to 50 °C and stirred for 1 hour.

Separation: The amine hydrochloride salt byproduct is filtered off at elevated temperature (50–80 °C).

Extraction: The filtrate containing the sulfonamide is extracted with water and organic solvents to isolate the product.

Amination: The sulfonylated cyclopentyl intermediate is reacted with ammonia or methanamine under mild heating to introduce the methanamine group.

Salt formation: The free amine is treated with HCl to yield the hydrochloride salt.

Purification: The product is purified by recrystallization from suitable solvents.

Research Findings and Yield Data

- Sulfonamide formation via methane sulfonyl chloride and amines in nitroalkane solvents consistently yields 90–96% pure products.

- Reaction temperature control is critical; too high temperatures lead to side reactions.

- The hydrochloride salt form enhances stability and facilitates purification.

- Industrial scale-up employs continuous flow reactors for better control and reproducibility.

Summary Table of Key Preparation Parameters

| Preparation Stage | Reagents/Conditions | Temperature Range | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Methane sulfonyl chloride + amine | 15–50 °C | Nitroalkane (e.g., nitropropane) | 90–96 | Anhydrous conditions required |

| Amination | Cyclopentyl sulfonyl intermediate + NH3 or primary amine | Mild heating (RT–60 °C) | Ethanol, DMF | Variable | Depends on intermediate reactivity |

| Hydrochloride salt formation | Treatment with HCl | RT | None or aqueous | Quantitative | Stabilizes amine |

| Purification | Extraction, filtration, recrystallization | Ambient | EtOAc, water | High purity | Removes impurities |

化学反应分析

Types of Reactions

(1-Methanesulfonylcyclopentyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopentylmethanamine derivatives.

科学研究应用

Medicinal Chemistry

(1-Methanesulfonylcyclopentyl)methanamine hydrochloride has shown promise as an intermediate in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Potential Therapeutic Uses:

- Anticancer Agents: Research indicates that compounds with similar structures may exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth and metastasis. For instance, derivatives have been studied for their ability to antagonize chemokine receptors implicated in cancer progression.

Case Study:

A study demonstrated that a related bicyclic compound inhibited cell migration in pancreatic cancer cell lines, suggesting potential applications in anti-metastatic therapies.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its electrophilic nature makes it suitable for nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

Applications Include:

- Synthesis of Pharmaceuticals: Used as an intermediate in the preparation of active pharmaceutical ingredients (APIs).

- Development of Fine Chemicals: Employed in creating specialty chemicals used in agrochemicals and other industrial applications.

Material Science

In material science, this compound can be utilized to develop advanced materials with unique properties.

Potential Applications:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings and Adhesives: The compound's chemical reactivity may be exploited to create new formulations for coatings and adhesives with improved performance characteristics.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits migration of cancer cells; potential CXCR2 antagonism. |

| Antimicrobial Properties | Exhibits activity against Gram-positive bacteria; potential for new antibiotic development. |

| Organic Synthesis | Serves as an intermediate for synthesizing various biologically active compounds. |

作用机制

The mechanism of action of (1-Methanesulfonylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of (1-Methanesulfonylcyclopentyl)methanamine hydrochloride with similar compounds:

*Calculated based on formula.

Physicochemical and Spectroscopic Comparisons

- Solubility and Stability: The methanesulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs like cyclopentanemethylamine HCl . This aligns with trends observed in sulfonamide drugs (e.g., : C₁₂H₂₀N₂O₃S·HCl, used for bronchodilation) .

- Spectroscopy: IR: Methanesulfonyl groups exhibit strong C=O (1130–1350 cm⁻¹) and S=O (1350–1450 cm⁻¹) stretches, absent in halogenated analogs (e.g., : C=O at 1705 cm⁻¹) . NMR: Cyclopentyl protons typically resonate at δ 1.5–2.5 ppm (¹H), while methanamine protons appear at δ 2.8–3.5 ppm. For example, methyl 1-(methylamino)cyclopentanecarboxylate HCl shows cyclopentyl signals at δ 1.86–2.29 ppm (¹H) .

常见问题

Q. What are the recommended synthetic routes for (1-Methanesulfonylcyclopentyl)methanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclopropane ring formation followed by methanesulfonyl group introduction. A method analogous to cyclopentene-derived amines (e.g., S2 in ) suggests using dichloromethane/water biphasic systems with controlled cooling (<10°C) to stabilize intermediates. Reductive amination via NaBH(OAc)₃ in dichloroethane (DCE), as described for structurally related compounds , can be adapted for the final amine hydrochloride formation. Optimization should focus on:

- Temperature control : Low temperatures (0–10°C) during sulfonylation to prevent side reactions.

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for sulfonyl chloride activation .

- Purification : Column chromatography with gradient elution (MeOH/CH₂Cl₂) and recrystallization from ethanol/ether mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with structurally similar cyclopropylmethanamine derivatives (e.g., δ ~2.8–3.2 ppm for cyclopropane CH₂ groups; δ ~50–55 ppm for sulfonyl-attached carbons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with exact mass calculations (e.g., C₈H₁₆ClNO₂S requires m/z 249.0564) .

- Melting point analysis : Consistent melting points (±2°C) across batches indicate purity .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how can its selectivity be evaluated?

The compound’s cyclopropane and methanesulfonyl motifs suggest potential as a functionally selective receptor modulator. For example, cyclopropylmethanamine analogs exhibit affinity for serotonin receptors (e.g., 5-HT₂C) . To assess selectivity:

- In vitro binding assays : Screen against GPCR panels (e.g., 5-HT₂A, 5-HT₂B, dopamine D₂) using radioligand displacement.

- Functional selectivity : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with target receptors .

- Structural analogs : Compare with N-substituted cyclopropylmethylamines, where substituent polarity correlates with receptor subtype preference .

Q. How does the methanesulfonyl group influence the compound’s stability and reactivity in aqueous media?

The methanesulfonyl group enhances hydrolytic stability compared to ester or amide analogs. However, under basic conditions (pH >9), the cyclopropane ring may undergo ring-opening. Key stability studies should include:

- pH-rate profiling : Monitor degradation kinetics via HPLC in buffers (pH 3–11) at 37°C.

- Forced degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B) conditions .

- Computational modeling : Use DFT calculations to predict susceptibility to nucleophilic attack at the sulfonyl group .

Q. How can researchers resolve contradictions in pharmacological data between this compound and its analogs?

Discrepancies may arise from stereochemical or conformational differences. Strategies include:

- Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test individually .

- X-ray crystallography : Resolve the crystal structure to confirm absolute configuration and intermolecular interactions .

- SAR analysis : Systematically vary substituents (e.g., replacing methanesulfonyl with acetyl) to identify critical pharmacophores .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。